

BI 2536 HSA binding affinity comparison

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Compound Focus: BI 2536

CAS No.: 755038-02-9

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BI 2536 HSA Binding Affinity

The table below summarizes the key findings from a 2017 study that specifically investigated the binding of **BI 2536** to HSA [1].

Aspect	Description
Binding Affinity	Higher than that of other common HSA-binding drugs (exact compounds not specified) [1].
Number of Binding Sites	One single binding site on HSA [1].
Binding Location	Subdomain IIA pocket (also known as Sudlow's site I) [1].
Binding Force	Primarily van der Waals interactions , with potential for H-bonding [1].
Energetics	Spontaneous, entropy-driven, and endothermic process [1].
Effect on HSA	No significant change to the secondary structure of the protein [1].

Experimental Protocol for HSA Binding

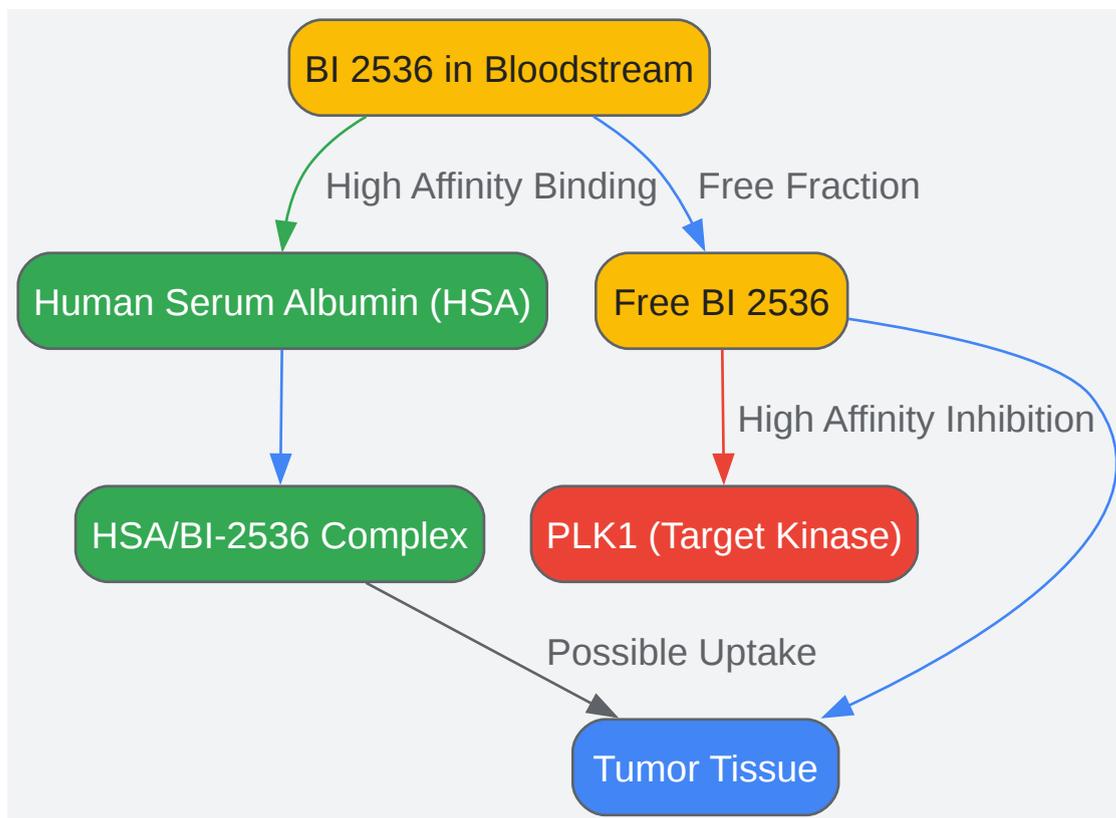
The data in the table above was obtained using a combination of experimental and computational techniques [1]:

- **Spectroscopic Techniques:** The study used **fluorescence spectroscopy**. The principle behind this method is that the intrinsic fluorescence of HSA (mainly from tryptophan residues) is "quenched" when a drug binds to it. By measuring the degree of quenching at different drug concentrations, the binding constant and affinity can be determined.
- **Theoretical Calculations: Molecular docking calculations** were performed to complement the experimental findings. This computer simulation technique predicts the preferred orientation and binding interactions of a small molecule (like **BI 2536**) when bound to a large protein (like HSA), helping to identify the precise binding site and the types of molecular forces involved.

Pharmacological Context of BI 2536

To fully understand a drug's behavior, it's important to consider its binding to both carrier proteins like HSA and its intended therapeutic target.

- **Binding to Pharmacological Target (PLK1):** **BI 2536** is a potent and selective inhibitor of Polo-like kinase 1 (PLK1) [2]. Its binding affinity for PLK1 is significantly higher than that of the natural substrate ATP, primarily due to strong van der Waals interactions [3] [4]. This high affinity for the target is crucial for its anti-cancer activity.
- **Relationship between HSA and Target Binding:** The following diagram illustrates how **BI 2536** interacts with both HSA and PLK1 in a physiological context, influencing its distribution and efficacy.



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